molecular formula C21H15N5OS B2609099 N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 1251552-27-8

N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B2609099
CAS No.: 1251552-27-8
M. Wt: 385.45
InChI Key: NNUVNXIFUGXCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)acetamide (CAS 1251552-27-8) is a synthetic small molecule with a molecular formula of C21H15N5OS and a molecular weight of 385.44 g/mol . This compound belongs to the pyrrolo[3,2-d]pyrimidine class of heterocyclic scaffolds, which are recognized in scientific literature as a privileged structure in medicinal chemistry for the development of kinase inhibitors . Specifically, closely related urea-containing pyrrolo[3,2-d]pyrimidine derivatives have been identified as novel and potent inhibitors of key receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) . The molecular architecture of this compound, which features a sulfanylacetamide linker, suggests potential for targeted protein interaction. It is supplied with a minimum purity of 90%+ and is intended for research purposes only . This product is strictly for laboratory use and is not approved for diagnostic, therapeutic, or personal application. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c22-10-14-5-4-8-16(9-14)26-18(27)12-28-21-20-19(24-13-25-21)17(11-23-20)15-6-2-1-3-7-15/h1-9,11,13,23H,12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUVNXIFUGXCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound is categorized as a pyrrolopyrimidine derivative, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory effects.

Molecular Structure and Characteristics

The molecular formula of this compound is C29H23N5O3SC_{29}H_{23}N_{5}O_{3}S, with a molecular weight of approximately 521.6 g/mol. The structure features a pyrrolo[3,2-d]pyrimidin core, which is significant in influencing its biological activity.

Biological Activity

1. Anti-Cancer Properties

Research indicates that compounds similar to this compound exhibit notable anti-cancer activity. For instance, studies have shown that pyrrolopyrimidine derivatives can inhibit the growth of various cancer cell lines. A specific study demonstrated that derivatives with similar structures achieved IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting potent cytotoxicity against cancer cells .

2. Mechanism of Action

The mechanism through which this compound exerts its effects may involve interaction with key proteins involved in cell proliferation and apoptosis. Molecular dynamics simulations have indicated that certain derivatives interact with proteins primarily through hydrophobic contacts, which are crucial for their anticancer efficacy .

3. Anti-inflammatory Effects

In addition to its anti-cancer properties, compounds within this class have been investigated for their anti-inflammatory effects. The presence of specific functional groups in the structure is believed to enhance the anti-inflammatory response by modulating pathways such as NF-kB and COX enzymes .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

Study Compound Cell Line IC50 (µM) Effect
Study 1Compound AA431<10Anti-cancer
Study 2Compound BHT29<15Anti-cancer
Study 3Compound CJurkat<20Anti-cancer

These studies highlight the potential of pyrrolopyrimidine derivatives in cancer therapy and their ability to inhibit tumor growth effectively.

Synthesis and Stability

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and solvent choice to ensure high yields and purity .

Stability studies under various conditions (e.g., pH and temperature) are essential to understand the reactivity profile and potential shelf-life of this compound in pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[3,2-d]pyrimidine Derivatives

Pyrrolo[3,2-d]pyrimidines are widely studied for their bioactivity. Key analogs include:

  • N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24): Structural Differences: Incorporates a thieno ring and a tetrahydro-pyrido moiety instead of a phenyl group at position 5. Key Data: Melting point (143–145°C), IR (1,730 cm⁻¹ for C=O), and NMR signals (δ = 2.10 ppm for COCH₃) . Activity: Not specified, but structural rigidity may enhance stability compared to the target compound.
  • 7-Cyclopentyl-N,N-dimethyl-2-((4-(piperazin-1-ylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 5b): Structural Differences: Features a cyclopentyl group and a piperazine-sulfonylphenyl substituent. Synthesis: Prepared via trifluoroacetic acid-mediated deprotection (90% yield) . Activity: Likely targets kinase pathways due to the carboxamide and sulfonamide groups.

Sulfanylacetamide Derivatives with Varied Heterocycles

  • VUAA-1 and OLC-12: Structural Differences: Triazole-based sulfanylacetamides (e.g., OLC-12: 2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide). Activity: Potent Orco agonists (olfactory receptors), with EC₅₀ values in the nanomolar range . Comparison: The target compound’s pyrrolopyrimidine core may limit cross-reactivity with olfactory targets but enhance kinase selectivity.
  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Structural Differences: Replaces pyrrolo[3,2-d]pyrimidine with a diaminopyrimidine ring. Crystal Structure: Exhibits hydrogen bonding between NH and pyrimidine N, stabilizing the conformation . Implications: The target compound’s 3-cyanophenyl group may alter π-π stacking compared to the chlorophenyl analog.

Bioactive Sulfanylacetamides with Antimicrobial Activity

  • 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) :
    • Activity : MIC = 16 µg/mL against E. coli due to triazole-thioether interactions with bacterial enzymes .
    • Comparison : The target compound’s pyrrolopyrimidine core may offer broader-spectrum activity but requires solubility optimization.

Key Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (IR/NMR)
N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)acetamide Pyrrolo[3,2-d]pyrimidine 3-Cyanophenyl, phenyl N/A Likely C≡N stretch ~2,200 cm⁻¹
Compound 24 Thieno[2,3-d]pyrimidine Tetrahydro-pyrido, methyl 143–145 IR: 1,730 cm⁻¹ (C=O); NMR: δ 2.10 (s)
OLC-12 Triazole Ethyl, pyridinyl, isopropylphenyl N/A Not reported

Research Implications and Gaps

  • Structural Optimization: The 3-cyanophenyl group in the target compound may enhance binding to hydrophobic kinase pockets compared to chlorophenyl or methylphenyl analogs .
  • Synthetic Challenges : Pyrrolo[3,2-d]pyrimidine derivatives often require multi-step synthesis (e.g., pyridine ring closure, sulfanyl group introduction) .
  • Biological Screening: Priority should be given to kinase inhibition assays (e.g., EGFR, VEGFR) and solubility studies due to the cyanophenyl group’s hydrophobicity.

Q & A

Q. What mechanistic studies elucidate its reaction pathways during synthesis?

  • Methodological Answer :
  • Kinetic Analysis : Use in situ FTIR to monitor intermediate formation (e.g., thiolate anion during sulfanylation) .
  • Isotopic Labeling : Trace ¹³C-labeled intermediates in cyclocondensation steps .
  • DFT Calculations : Optimize transition states (Gaussian 16) to identify rate-determining steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.